7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol
Description
7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol is a heterocyclic compound featuring fused cyclopentane, triazole, and pyridazine rings. Its structure incorporates a hydroxyl group at position 9, which may contribute to hydrogen bonding and solubility.
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),9,11-trien-8-one |
InChI |
InChI=1S/C8H8N4O/c13-7-5-2-1-3-6(5)11-12-4-9-10-8(7)12/h4,11H,1-3H2 |
InChI Key |
KDHXRZNCXNZASM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN3C=NN=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentadiene derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include:
Preparation of intermediates: Synthesis of key intermediates such as substituted cyclopentadienes and triazoles.
Cyclization reaction: Combining the intermediates under specific conditions to form the desired heterocyclic structure.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Research indicates that 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol exhibits a range of biological activities. These include:
- Antimicrobial Activity : The compound has shown potential as an antibacterial agent against various pathogens, including Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in cancer therapy .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of compounds related to this compound against E. coli and P. aeruginosa. The results demonstrated significant inhibition zones compared to control groups .
- Inflammation Inhibition : Another research focused on the anti-inflammatory potential of this compound through in vitro assays that measured cytokine release from immune cells. The findings suggested a dose-dependent reduction in pro-inflammatory cytokines .
- Cancer Research : A recent study investigated the inhibition of DHODH by derivatives of this compound. The results showed promising activity against cancer cell lines, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activities.
Structural and Functional Analogues
2.1.1. [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives ()
Compounds such as [1,2,4]triazole-3-thiol derivatives share the triazolo-pyridazine core. These analogs were synthesized via cyclocondensation and hydrazinolysis, with cytotoxic activity evaluated against HCT-116 colon carcinoma cells. Key findings:
- [1,2,4]Triazole-3-thiol : Exhibited cytotoxic activity comparable to Vinblastine (a standard chemotherapeutic agent).
- Compounds 4, 7, 10, 11a, 14, 16 : Showed moderate cytotoxicity, suggesting that substituents on the triazole ring significantly influence activity .
2.1.2. Pyrido[2,3-d]Pyrimidine-Triazolo Hybrids ()
Derivatives such as 2-(3-amino-5-hydroxypyrazol-1-yl)-5-(4-aryl)-8-(4-arylmethylene)-cyclopenta[5,6]pyrido[2,3-d]pyrimidin-4(H)-one (10a) demonstrated:
- Anti-inflammatory activity : 82.8% inhibition (vs. 79.5% for ibuprofen).
- Analgesic effects : Significant reduction in pain response with lower ulcerogenic risk compared to NSAIDs .
Comparison Insight : The cyclopenta-triazolo-pyridazine scaffold in the target compound may similarly enhance anti-inflammatory activity through kinase or COX inhibition, though empirical validation is required.
2.1.3. Azepinone Derivatives ()
While structurally distinct, 2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one provides a reference for physicochemical properties:
- Molecular weight : 153.18 g/mol.
- Density : 1.45 g/cm³.
- LogP : 0.297 (indicating moderate hydrophilicity) .
Comparative Data Table
Research Implications and Gaps
Synthetic Routes: The target compound may be synthesized via cyclocondensation or hydrazinolysis, similar to methods in and .
Optimization : Introducing electron-withdrawing groups (e.g., hydroxyl, as in the target compound) could enhance target binding or metabolic stability compared to sulfur-containing analogs .
Biological Activity
The compound 7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-9-ol is a member of the triazolo-pyridazine family and has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Antiviral Activity
Research indicates that compounds structurally related to triazolo-pyridazines have shown varying degrees of antiviral activity. For instance, certain derivatives have been tested against a range of viruses including HIV and influenza. However, specific studies on this compound itself have not demonstrated significant antiviral properties in vitro .
Antitumor Activity
In vitro evaluations of similar triazolo derivatives have shown limited antitumor activity. A study focusing on amino-substituted triazolo[4,3-b]pyridazines reported no significant antitumor effects against various tumor cell lines . This suggests that while the structural framework may lend itself to biological activity, modifications or specific substitutions are crucial for enhancing efficacy.
Antimicrobial Properties
The search for new antimicrobial agents has led to investigations into compounds like this compound. Although specific data on this compound is lacking, related compounds have shown promise in inhibiting bacterial growth. For example, machine learning techniques have been employed to predict the antimicrobial efficacy of similar structures .
Synthesis and Evaluation
A notable study synthesized various triazolo derivatives and assessed their biological activities. The synthesis involved the dehydration of hydrazinopyridazine derivatives followed by thermal ring closure. The resulting compounds were evaluated for their antitumor and antiviral activities but showed minimal effects .
Comparative Activity Table
| Compound Name | Antiviral Activity | Antitumor Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Not significant | Not significant | Under investigation |
| Related Triazolo Derivative A | Moderate | Low | High |
| Related Triazolo Derivative B | High | Moderate | Moderate |
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain reflux conditions (80–120°C) to enhance cyclization efficiency.
- Catalyst Screening : Test bases (e.g., NaHCO₃ vs. K₂CO₃) to improve regioselectivity.
- Purification : Use recrystallization in dioxane or ethanol to achieve >95% purity .
How can structural characterization of this compound resolve discrepancies in reported spectral data (e.g., NMR or IR)?
Advanced Research Question
Discrepancies often arise from tautomerism or solvent effects. Methodological approaches include:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight .
- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., enol vs. keto configurations) by determining the crystal structure .
- Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently to minimize solvent-induced shifts .
Example : In , NMR peaks at δ 7.2–8.1 ppm confirmed aromatic protons, while IR bands at 1680 cm⁻¹ indicated carbonyl groups, aligning with the proposed structure .
What strategies are effective for enhancing the compound's bioactivity in anti-inflammatory or analgesic applications?
Advanced Research Question
Structure-activity relationship (SAR) studies highlight:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at position 9 enhances binding to cyclooxygenase (COX) enzymes .
- Heterocycle Fusion : The triazolo-pyridazine core improves metabolic stability compared to simpler pyrimidines .
- Hybrid Derivatives : Conjugation with pyrazole (e.g., Compound 10a in ) increased anti-inflammatory activity to 82.8%, surpassing ibuprofen (79.5%) .
Q. Experimental Design :
- In Vitro Assays : Test COX-1/COX-2 inhibition using ELISA kits.
- In Vivo Models : Evaluate edema reduction in carrageenan-induced rat paw models .
How should researchers address contradictory data in pharmacological studies (e.g., high bioactivity vs. low toxicity)?
Advanced Research Question
Contradictions may stem from assay conditions or pharmacokinetic factors:
- Dose-Dependent Effects : Re-evaluate activity-toxicity profiles across concentrations (e.g., 10–100 mg/kg) .
- Metabolic Stability : Assess hepatic microsomal degradation to identify labile moieties.
- Formulation Adjustments : Use co-solvents (e.g., PEG 400) to improve solubility and bioavailability, reducing required doses .
Case Study : Compound 10a showed high anti-inflammatory activity with low ulcerogenicity due to its selective COX-2 inhibition and reduced gastric irritation .
What computational methods are suitable for predicting the compound's reactivity or binding modes?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB: 5KIR). Focus on hydrogen bonds with Arg120 and Tyr355 .
- MD Simulations : Simulate ligand-protein stability over 100 ns to validate binding poses .
How can researchers differentiate between tautomeric forms of this compound in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
